An In-Depth Technical Guide to the Synthesis of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic Acid
An In-Depth Technical Guide to the Synthesis of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic Acid
(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid is a versatile bifunctional molecule of significant interest in contemporary organic synthesis and medicinal chemistry.[1] Its structure incorporates a boronic acid moiety, a cornerstone for palladium-catalyzed cross-coupling reactions, and a tert-butoxycarbonyl (Boc)-protected diarylamine, a common motif in pharmacologically active compounds. This unique combination makes it a valuable building block for the construction of complex molecular architectures, particularly in the development of novel therapeutics and advanced materials.[1] The Boc protecting group provides stability and allows for selective deprotection under acidic conditions, offering strategic advantages in multi-step synthetic campaigns.[2] This guide provides a comprehensive, field-proven protocol for the synthesis of this important intermediate, grounded in established chemical principles and supported by authoritative references.
Physicochemical Properties and Identifiers
A clear understanding of the target compound's properties is fundamental for its successful synthesis and characterization.
| Property | Value | Source |
| CAS Number | 1150114-67-2 | [1][3][4] |
| Molecular Formula | C₁₇H₂₀BNO₄ | [3][4] |
| Molecular Weight | 313.2 g/mol | [3][4] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| IUPAC Name | [4-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]phenyl]boronic acid | [3][4] |
Synthetic Strategy: A Two-Step Approach
The most logical and efficient pathway to (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid involves a two-step sequence:
-
N-Boc Protection: The synthesis commences with the protection of the secondary amine of a suitable precursor, 4-bromo-N-phenylaniline, using di-tert-butyl dicarbonate (Boc₂O). This step yields the key intermediate, tert-butyl (4-bromophenyl)(phenyl)carbamate.
-
Miyaura Borylation: The subsequent palladium-catalyzed Miyaura borylation of the aryl bromide intermediate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), introduces the boronic acid functionality. A final hydrolysis step then yields the target boronic acid.
This strategy is advantageous as it utilizes commercially available starting materials and employs robust and well-documented reactions.
Mechanistic Insights
A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimization.
Part 1: The N-Boc Protection of 4-bromo-N-phenylaniline
The Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-bromo-N-phenylaniline attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxycarbonate anion, which subsequently decomposes to the stable products tert-butanol and carbon dioxide. The use of a mild base is often employed to neutralize the protonated amine product and drive the reaction to completion.
Caption: Mechanism of N-Boc Protection.
Part 2: The Miyaura Borylation Reaction
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that forms a carbon-boron bond.[5] The catalytic cycle is generally accepted to proceed through the following key steps:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl bromide (tert-butyl (4-bromophenyl)(phenyl)carbamate) to form a palladium(II) intermediate.
-
Transmetalation: The palladium(II) complex reacts with the diboron reagent, which is activated by a base (e.g., potassium acetate). This step involves the transfer of a boryl group to the palladium center and the halide to the boron species.
-
Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex to yield the desired aryl boronate ester and regenerate the palladium(0) catalyst.
Caption: Simplified Catalytic Cycle of Miyaura Borylation.
Experimental Protocols
Safety First: Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Part 1: Synthesis of tert-Butyl (4-bromophenyl)(phenyl)carbamate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-bromo-N-phenylaniline | 248.12 | 10.0 g | 40.3 mmol |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 9.7 g | 44.3 mmol |
| Triethylamine (Et₃N) | 101.19 | 6.2 mL | 44.3 mmol |
| Dichloromethane (DCM) | - | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-N-phenylaniline (10.0 g, 40.3 mmol).
-
Dissolve the starting material in dichloromethane (200 mL).
-
To the stirred solution, add triethylamine (6.2 mL, 44.3 mmol) followed by the portion-wise addition of di-tert-butyl dicarbonate (9.7 g, 44.3 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, wash the reaction mixture with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford tert-butyl (4-bromophenyl)(phenyl)carbamate as a white solid.
Part 2: Synthesis of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| tert-Butyl (4-bromophenyl)(phenyl)carbamate | 348.24 | 10.0 g | 28.7 mmol |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 8.0 g | 31.6 mmol |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.74 | 0.63 g | 0.86 mmol |
| Potassium acetate (KOAc) | 98.14 | 8.4 g | 85.6 mmol |
| 1,4-Dioxane (anhydrous) | - | 200 mL | - |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, combine tert-butyl (4-bromophenyl)(phenyl)carbamate (10.0 g, 28.7 mmol), bis(pinacolato)diboron (8.0 g, 31.6 mmol), and potassium acetate (8.4 g, 85.6 mmol).
-
Add Pd(dppf)Cl₂ (0.63 g, 0.86 mmol) to the flask.
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (200 mL) via a cannula.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude boronate ester.
-
Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water (4:1, 150 mL).
-
Add sodium periodate (NaIO₄) (18.4 g, 86.1 mmol) and stir vigorously at room temperature for 4-6 hours to hydrolyze the pinacol ester.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid as a solid.
Characterization
The identity and purity of the synthesized (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), aromatic protons in their respective regions, and a broad singlet for the boronic acid protons.
-
¹³C NMR: The carbon NMR spectrum should display resonances for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the aromatic carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product. The expected [M+H]⁺ ion would be approximately 314.1564.
Safety and Handling
-
Di-tert-butyl dicarbonate (Boc₂O): This reagent is a flammable solid and an irritant.[6][7] It should be handled in a fume hood, and contact with skin and eyes should be avoided.[6]
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care.[6] Avoid inhalation of dust and skin contact.
-
Boronic Acids: Boronic acids are generally considered irritants. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Dichloromethane and 1,4-dioxane are hazardous solvents. Handle them in a well-ventilated fume hood and take appropriate measures to avoid inhalation and skin contact.
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid. By following the outlined procedures and adhering to the safety precautions, researchers can reliably prepare this valuable building block for their synthetic endeavors in drug discovery and materials science. The provided mechanistic insights and characterization guidelines further support the successful execution and validation of this synthesis.
References
-
Chem-Impex. 4-[(tert-Butoxycarbonyl)amino]phenylboronic acid. Retrieved from [Link]
-
Pipeline and Hazardous Materials Safety Administration. (2009, June 19). Safety Data Sheet for Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Carl ROTH. (2024, May 13). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid. PubChem Compound Database. Retrieved from [Link]
-
PubChem. (n.d.). (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of tert-butyl bis (4-bromophenyl) carbamate 4 with boronic acid 2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
-
eScholarship, University of California. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Retrieved from [Link]
-
National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF (S)-TERT-BUTYL (4-CHLOROPHENYL)(THIOPHEN-2-YL)METHYLCARBAMATE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-[(tert-Butoxycarbonyl)amino]phenylboronic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]
-
PubChem. (n.d.). 4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid. Retrieved from [Link]
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